Meglumine diatrizoate

Catalog No.
S525882
CAS No.
131-49-7
M.F
C18H26I3N3O9
M. Wt
809.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meglumine diatrizoate

CAS Number

131-49-7

Product Name

Meglumine diatrizoate

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C18H26I3N3O9

Molecular Weight

809.1 g/mol

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

MIKKOBKEXMRYFQ-WZTVWXICSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O

Synonyms

Amidotricoic Acid, Amidotrizoate, Meglumine, Amidotrizoic Acid, Angiografin, Diatrizoate Meglumine, Diatrizoate Methylglucamine, Diatrizoate, Meglumine, Diatrizoate, Methylglucamine, Diatrizoic Acid Methylglucamine, Gastrograffin, Gastrografin, Gastrographin, Ioxeol, Meglumine Amidotrizoate, Meglumine Diatrizoate, Meglumine, Diatrizoate, Methylglucamine Diatrizoate, Methylglucamine, Diatrizoate, Methylglucamine, Diatrizoic Acid, Reno 60, Reno M Dip, Reno M-Dip, Reno MDip, Renograffin, Renografin, Renografin M 76, Renografin M-76, Renografin M76, Sinografin, Triombrast, Triombrin, Urografin, Urografin 76, Urovist, Verografin

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Investigating the mechanism of action for potential therapeutic applications:

  • While diatrizoate meglumine's primary function is as a contrast agent, studies suggest it may also possess prokinetic properties. This means it might stimulate the movement of the gastrointestinal tract.
  • Researchers are using animal models, such as zebrafish, to investigate the potential mechanisms by which diatrizoate meglumine might exert these prokinetic effects. These studies aim to understand how the substance interacts with the digestive system and whether it could be a viable treatment option for conditions like constipation. For instance, a study published in the National Institutes of Health's National Library of Medicine explored the prokinetic effects of diatrizoate meglumine in a zebrafish model of opioid-induced constipation [].

Exploring diatrizoate meglumine's role in medical imaging research:

  • Diatrizoate meglumine, along with other contrast agents, is being investigated for optimizing imaging techniques in various research fields.
  • For example, researchers are exploring the use of diatrizoate meglumine in magnetic resonance imaging (MRI) to improve the visualization of specific organs or tissues. This could potentially enhance the diagnostic capabilities of MRI in various medical conditions.

Meglumine diatrizoate is a radiopaque contrast agent primarily used in diagnostic imaging, particularly in X-ray and computed tomography (CT) scans. It is the meglumine salt form of diatrizoate, which is an iodinated compound that enhances the visibility of internal structures during imaging procedures. The chemical formula for meglumine diatrizoate is C18H26I3N3O9C_{18}H_{26}I_{3}N_{3}O_{9}, and it is characterized by its high osmolality, making it effective for various imaging applications including gastrointestinal studies and angiography .

  • Diatrizoate meglumine does not have a direct biological function.
  • Its mechanism of action relies on its ability to absorb X-rays more effectively than surrounding tissues. This creates a contrast difference in the X-ray image, highlighting specific areas for better visualization [].
  • Research has shown that diatrizoate meglumine can cause allergic reactions and other side effects in some patients [].
  • Studies on its safety and hazards are ongoing [].
During its application and metabolism. When administered, it dissociates into its active components, diatrizoate and meglumine. The iodinated structure of diatrizoate allows it to absorb X-rays, thus providing contrast in imaging. The compound is primarily eliminated unchanged via renal excretion, where it may interact with renal tubular cells, potentially leading to cellular energy failure or apoptosis under certain conditions .

Meglumine diatrizoate can be synthesized through the reaction of diatrizoic acid with meglumine. The process generally involves:

  • Preparation of Diatrizoic Acid: This is synthesized through the iodination of benzoic acid derivatives.
  • Formation of Meglumine Salt: Diatrizoic acid is then reacted with meglumine in an aqueous solution to form the salt.
  • Purification: The resulting product undergoes purification processes to ensure the removal of any unreacted materials and impurities.

This synthesis method allows for the production of a stable compound suitable for medical applications .

Meglumine diatrizoate is widely used in various medical imaging procedures:

  • Gastrointestinal Imaging: It serves as an alternative to barium sulfate for visualizing the gastrointestinal tract.
  • Angiography: It is utilized in vascular imaging to visualize blood vessels.
  • Urography: Employed in imaging the urinary system.
  • CT Scans: Enhances contrast in computed tomography imaging.

Additionally, it has applications in treating certain conditions like intestinal obstructions caused by Ascaris lumbricoides .

Interaction studies have shown that meglumine diatrizoate can affect the pharmacokinetics of other drugs. For instance:

  • It may decrease the excretion rate of drugs like Abacavir and Acetaminophen, potentially leading to increased serum levels.
  • Conversely, medications such as Acetazolamide can increase its excretion rate, possibly reducing its efficacy .

These interactions necessitate careful consideration when co-administering medications.

Meglumine diatrizoate shares similarities with other iodinated contrast agents but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Diatrizoate SodiumC11H9I3N2O4C_{11}H_{9}I_{3}N_{2}O_{4}Used for similar applications but has different solubility properties.
IohexolC19H26I3NC_{19}H_{26}I_{3}NNon-ionic contrast agent with lower osmolality; less likely to cause adverse reactions.
IopamidolC15H21I3NC_{15}H_{21}I_{3}NAnother non-ionic option; provides similar imaging results with fewer side effects.

Meglumine diatrizoate's high osmolality makes it effective but also increases the risk of side effects compared to non-ionic alternatives like iohexol and iopamidol .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

808.8803 g/mol

Monoisotopic Mass

808.8803 g/mol

Heavy Atom Count

33

UNII

3X9MR4N98U

Pharmacology

Diatrizoate Meglumine is the meglumine salt form of diatrizoate, an organic, iodinated, radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of diatrizoate meglumine is not penetrable by X-rays, therefore blocks the X-ray film exposure by radiation. This makes it possible to distinguish on X-ray film, body parts that contain diatrizoate meglumine from body parts that do not contain this agent and allows for visualization of different body structures.

MeSH Pharmacological Classification

Contrast Media

Other CAS

131-49-7

Wikipedia

Diatrizoate meglumine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

[New approaches in conservative treatment of acute adhesive small bowel obstruction]

S E Larichev, S G Shapovalyants, B G Zavyalov, A V Shabrin, D A Omelyanovich, A L Zheleshchikov
PMID: 34029035   DOI: 10.17116/hirurgia202106145

Abstract

To improve the outcomes of therapy of acute adhesive small bowel obstruction via development of a comprehensive management including CT, deep endoscopy-assisted nasointestinal drainage of small bowel with injection of a water-soluble contrast.
There were 128 patients with acute adhesive small bowel obstruction for the period from 2015 to 2018. The study included 2 groups of patients depending on therapeutic approach and duration of treatment. In the first group, conventional approach for acute adhesive small bowel obstruction was applied. Upon admission, all patients with confirmed acute adhesive small bowel obstruction underwent gastric intubation for decompression of the upper gastrointestinal tract. Barium sulfate injection followed by X-ray examination was performed to assess an effectiveness of therapy. In the second group, computed tomography was performed in addition to X-ray examination and ultrasound. Moreover, conservative treatment included deep endoscopy-assisted nasointestinal drainage and subsequent administration of a water-soluble contrast in addition to traditional approaches.
Therapy was effective in 99 (71.2%) patients; 39 (28.8%) ones required surgery. Deep endoscopy-assisted nasointestinal drainage with injection of a water-soluble contrast was effective in 45 (78.9%) patients. Overall mortality in traditional approach was 1.4%, postoperative mortality - 3.7%. There were no lethal outcomes in case of a new approach.
Deep endoscopy-assisted nasointestinal drainage with injection of a water-soluble contrast is the most effective therapeutic method for acute adhesive small bowel obstruction (78.9%). These findings can significantly improve treatment outcomes in these patients.


Optimum therapeutic strategy for meconium-related ileus in very-low-birth-weight infants

Yasuyuki Mitani, Akio Kubota, Taro Goda, Hirotaka Kato, Takashi Watanabe, Mitsuhiko Riko, Yoshinobu Tsuno, Takeshi Kumagai, Hiroki Yamaue
PMID: 33896618   DOI: 10.1016/j.jpedsurg.2021.03.029

Abstract

therapeutic strategy for meconium-related ileus (MRI) in very-low-birth-weight infants (VLBWs) has not been established. This study aims to clarify the optimum therapeutic strategy for MRI in VLBWs.
MRI was defined as delayed meconium excretion and microcolon on contrast enema with Gastrografin (diatrizoate acid). Forty-two infants with MRI were treated at our institution between 2009 and 2019, and are reviewed here. They were classified into two groups: in group A (n=21), Gastrografin regurgitated into the dilated intestine during the first or second round of Gastrografin enema (GaE), while in group B (N = 21), Gastrografin did not regurgitate. Laparotomy was indicated if the intestine was perforated, or if abdominal distention was not relieved by two rounds of GaE.
in group A, meconium was excreted in all cases within 24 h after GaE, and no cases required laparotomy. In group B, twelve cases (57%) underwent laparotomy (P < 0.01), six cases in this group (29%), showed free air on X-ray images (P < 0.01). The median hospital stay in groups A and B were 89.0 and 136.5 days, respectively (P < 0.05). Overall mortality was 2.4%.
early therapeutic diagnosis by GaE followed by early surgery is suggested as the optimum strategy for MRI in VLBWs.


Timing of Gastrografin administration in the management of adhesive small bowel obstruction (ASBO): Does it matter?

Ryan B Cohen, Samantha N Olafson, James Krupp, Afshin Parsikia, Mark J Kaplan, Benjamin Moran, Pak Shan Leung
PMID: 33836900   DOI: 10.1016/j.surg.2021.03.008

Abstract

Gastrografin challenge is increasingly used as a diagnostic tool to predict patients who may benefit from nonoperative management in adhesive small bowel obstruction. This study explores the optimal timing of Gastrografin in the management of adhesive small bowel obstruction by comparing early versus late Gastrografin challenge.
A retrospective chart review from January 2016 to January 2018 identified patients with adhesive small bowel obstruction who underwent Gastrografin challenge. A receiver operating characteristic curve, to predict a duration of stay less than 5 days, calculated a 12-hour limit which separated early and late groups. Nonoperative and operative patients were compared separately. Our primary outcome was duration of stay. Secondary outcomes included operative requirement, time to the operating room, complication rate, and 1-year mortality. In a separate analysis, multivariable logistic regression identified independent risk factors for 1-year mortality.
One hundred thirty-four patients were identified (58 early, 76 late). In nonoperative patients, the early group had a shorter duration of stay (3.2 days vs 5.4 days), fewer complications, and a lower complication and 1-year mortality rate (P < .05). In operative patients, the early group had a shorter preoperative duration of stay (1.8 days vs 3.9 days) (P < .05). On multivariable regression, congestive heart failure, any postoperative complication, and operative requirement were the best predictors of 1-year mortality (R2 = 0.321; P < .05).
Gastrografin administration within 12 hours of adhesive small bowel obstruction diagnosis had favorable outcomes in terms of duration of stay, complications, and mortality in nonoperative patients. Moreover, in operative patients, preoperative duration of stay was shortened. Our findings suggest protocolizing early Gastrografin challenge may be an important principle in adhesive small bowel obstruction management.


Rupture of the Ascending Aorta Surgical Area Detected Using Isolated Cardiopulmonary Organ Computed Tomography Angiography: An Autopsy Case Report After Cardiac Surgery

Zhiling Tian, Zhuoqun Wang, Lei Wan, Jianhua Zhang, Hewen Dong, Ningguo Liu, Yijiu Chen
PMID: 33346976   DOI: 10.1097/PAF.0000000000000638

Abstract

We report cause of death after cardiac surgery using isolated cardiopulmonary organ computed tomography angiography (CTA) and a conventional autopsy. A 56-year-old man underwent aortic valve replacement and coronary artery bypass graft surgery under extracorporeal circulation. Massive bleeding occurred suddenly, and the patient died 25 days later. An autopsy revealed fibrinous exudate in the mediastinum and tight attachment of the pericardium to the heart; there were also clots and inflammatory exudate in the chest cavity. Separating the organs in the chest cavity was difficult, especially in the surgical area. We extracted the heart and lungs together and performed cardiovascular CTA and image reconstruction. Results showed spillage of the contrast agent from the anterior wall of the ascending aorta, approximately 4.5 cm from the replaced aortic valve. A histological examination confirmed that the site of contrast agent spillage was the sutured area of the ascending aorta, which was infected, necrotic, and had ruptured. Using the CTA approach for isolated cardiopulmonary organ imaging can accurately display the location of an aortic rupture, which further guides organ inspection and tissue sampling, and avoids irreversible damage to key regions. In conclusion, the approach we describe can provide evidence for determining cause of death.


Optimal Timing of First Abdominal Radiography after Gastrografin Administration for Small Bowel Obstruction

Omar Alnachoukati, Mohamed Ray-Zack, Sam Godin, Taylor Apodaca, Martin Zielinski, Julie Dunn
PMID: 32711175   DOI: 10.1016/j.jss.2020.06.053

Abstract

Water-soluble contrast agent (WSCA) administration is commonly used to evaluate adhesive small bowel obstruction (SBO) either via a challenge or follow-through study. This analysis aimed to determine optimal timing to first abdominal radiograph after WSCA administration.
A post hoc review of the Eastern Association for the Surgery of Trauma SBO database was used to compare data from two institutions using different methodologies, either the small bowel follow through method or the challenge method, from March 2015-January 2018. The primary outcome was timing of contrast into the colon. Outcomes were also analyzed. A multivariate regression analysis controlled for age, sex, body mass index, previous SBO admissions, and abdominal surgeries.
A total of 236 patients met inclusion and exclusion criteria (A, 119; B, 117). There were minor demographic differences between cohorts and no significant differences between institutions regarding the confirmed presence of WSCA in the colon, rates of operative intervention, length of operation, hospital length of stay, or 30-d readmission rates.Institution A, where the challenge method was practiced, had 95 (80%) patients with contrast to colon overall; four of 95 (4%) patients had confirmed contrast to colon at or before 7 h, and 89 of 95 (94%) patients had confirmed contrast to colon between 7.1 and 10 h. Institution B, where the small bowel follow through method was practiced, had 94 (80%) patients with contrast to colon overall; 73 of 94 (78%) patients had confirmed contrast to colon at or before 7 h, and 15 of 94 (16%) patients had confirmed contrast to colon between 7.1 and 10 h.
Either method is effective for evaluation of SBO. Adding a radiograph at 4 h is feasible, could promote earlier disposition, be conducted as part of an emergency department protocol, and possibly allow for the selection of patients who are candidates for outpatient treatment.


Efficacy of small-volume gastrografin videofluoroscopic screening for detecting pharyngeal leaks following total laryngectomy

M Narayan, S Limbachiya, D Balasubramanian, N Subramaniam, K Thankappan, S Iyer
PMID: 32172698   DOI: 10.1017/S0022215120000596

Abstract

Pharyngocutaneous fistulae are dreaded complications following total laryngectomy. This paper presents our experience using 3-5 ml gastrografin to detect pharyngeal leaks following total laryngectomy, and compares post-operative videofluoroscopy with clinical follow-up findings in the detection of pharyngocutaneous fistulae.
A retrospective case-control study was conducted of total laryngectomy patients. The control group (n = 85) was assessed clinically for development of pharyngocutaneous fistulae, while the study group (n = 52) underwent small-volume (3-5 ml) post-operative gastrografin videofluoroscopy.
In the control group, 24 of 85 patients (28 per cent) developed pharyngocutaneous fistulae, with 6 requiring surgical correction. In the study group, 24 of 52 patients (46 per cent) had videofluoroscopy-detected pharyngeal leaks; 4 patients (8 per cent) developed pharyngocutaneous fistulae, but all cases resolved following non-surgical management. Patients who underwent videofluoroscopy had a significantly lower risk of developing pharyngocutaneous fistulae; sensitivity and specificity in the detection of pharyngocutaneous fistulae were 58 per cent and 100 per cent respectively.
Small-volume gastrografin videofluoroscopy reliably identified small pharyngeal leaks. Routine use in total laryngectomy combined with withholding feeds in cases of early leaks may prevent the development of pharyngocutaneous fistulae.


Is routine post-sleeve gastrografin needed? Profile of 98 cases

Bandar Saad Assakran, Abdullah Homood Alromaih, Abdulrahman Haitham Alashkar, Fatimah Salem AlGhasham, Mansur Suliman Alqunai
PMID: 32299510   DOI: 10.1186/s13104-020-05060-y

Abstract

Laparoscopic sleeve gastrectomy (LSG) is one of the most commonly performed bariatric procedures. Some surgeons still perform routine post-sleeve gastrografin (RSG) study believing that it would detect post-LSG complications, especially leak. In this study, we aimed to evaluate the cost-effectiveness of RSG by considering the cost of the study, length of hospital stay and complications-related costs RSG could prevent.
A total of 98 eligible patients were included. Of them, 54 patients underwent RSG and 44 did not. Excluding the cost of LSG procedure, the average cost for those who underwent RSG and those who did not in Saudi Riyal (£) was 5193.15 (1054.77) and 4222.27 (857.58), respectively. The average length of stay (ALOS) was practically the same regardless of whether or not the patient underwent RSG. 90.8% (n = 89) of all patients stayed for 3 days. None of the patients developed postoperative bleeding, stenosis or leak. The mean weight, body mass index (BMI) and percentage weight loss (PWL) 6 months postoperatively were found to be 87.71 kg (SD = 17.51), 33.89 kg/m
(SD = 7.29) and 26.41% (SD = 9.79), respectively. The PWL 6 months postoperatively was 23.99% (SD = 8.47) for females and 30.57 (SD = 10.6) for males (p = 0.01).


Gastrografin can be detected in ex vivo biological specimens by dual-energy CT scanning

David A Clark, Edward Yeoh, Aleksandra Edmundson, Jit Pratap, Tom Snow, Michael Solomon, John Coucher
PMID: 32543123   DOI: 10.1111/1754-9485.13071

Abstract

Dual-energy CT is able to distinguish between materials based on differences in X-ray absorption at different X-ray beam energies. The strong k-edge photoelectric effect of materials with a high atomic number makes this modality ideal for identifying iodine-containing compounds. We aim to evaluate dual-energy CT for the detection of Gastrografin (GG) (diatrizoate, Bayer PLC, Reading, UK) enteric contrast medium and validate the conditions for the measurement in ex vivo samples.
Dual-energy CT acquisitions were performed to detect Gastrografin in serial dilutions of water, saline and body fluids. We also evaluated the stability of Gastrografin solutions over time at room temperature. Stool specimens were examined to validate the proposed study protocol for clinical applications.
Concentrations as low as 0.2% of Gastrografin were reproducibly detected in vitro and ex vivo samples by DECT, with linear readings ranging from 0.2% to 25% Gastrografin. Gastrografin was shown to be stable in ex vivo biological samples, and there was no difference in detection over time. Gastrografin was detected in stool specimens when administered orally. The detection curves followed the expected saturation effect at high concentrations of iodine.
Dual-energy CT offers a convenient, quick, reliable and reproducible method for detecting and quantifying the presence of Gastrografin in ex vivo clinical specimens. Biological solutions containing Gastrografin are stable over time. A minimum dilution level of 25% is suggested to avoid beam saturation and inaccurate results.


Meglumine diatrizoate esophagogram after peroral endoscopic myotomy (POEM): identification of imaging findings associated with clinical complications and longer hospital stay

Maximilien Barret, Anthony Dohan, Ammar Oudjit, Sarah Leblanc, Arthur Belle, Einas Abouali, Romain Coriat, Stanislas Chaussade, Philippe Soyer
PMID: 32170414   DOI: 10.1007/s00330-020-06758-0

Abstract

Esophageal peroral endoscopic myotomy (POEM) is the treatment of reference of major obstructive esophageal motility disorders but the detection of early complications remains challenging. Our aim was to report the radiological findings on meglumine diatrizoate esophagograms after esophageal POEM and identify variables associated with patient outcomes.
The imaging and clinical files of 106 patients who underwent POEM for achalasia or other major obstructive esophageal motility disorders were retrospectively analyzed. Post POEM esophagograms were reviewed for the presence of pneumoperitoneum, pleural effusion, extraesophageal contrast leakage, and dislocated clips. Associations between length of hospital stay and radiological findings were searched for using a Cox multivariate analysis.
A total of 106 patients (M/F = 56/50; mean age = 50 ± 2 [SD] years) underwent 106 POEM procedures with a meglumine diatrizoate esophagogram on postoperative day 1. Overall median hospital stay was 3 days (range 1-20 days). Pneumoperitoneum, pleural effusion, extraesophageal contrast leakage, and dislocated clips were observed in 90/106 (84.9%), 12/106 (11.3%), 4/106 (3.8%), and 0/106 (0%) patients, respectively. At multivariate analysis, pleural effusion (p = 0.005; adjusted hazard ratio [aHR] = 0.35 [95% CI 0.17-0.73]) and extraesophageal contrast leakage (p = 0.039; aHR = 0.27 [95% CI 0.08-0.94]) were associated with a prolonged hospital stay. Pneumoperitoneum was not associated with unfavorable outcome (p = 0.99).
Pneumoperitoneum is a common finding after POEM and is not indicative of unfavorable patient outcome. Conversely, post POEM pleural effusion and extraesophageal contrast leakage are associated with a longer hospital stay.
• Water-soluble esophagogram is a valid diagnostic modality to diagnose early complications after esophageal endoscopic myotomy for esophageal motility disorders. • At multivariate analysis, pleural effusion and extraesophageal contrast leakage are associated with a prolonged hospital stay after peroral endoscopic myotomy. • Pneumoperitoneum is not associated with unfavorable outcome after peroral endoscopic myotomy.


Use of the Water-Soluble Contrast Medium Gastrografin in Treatment of Adhesive Small Bowel Obstruction in Patients with and Without Chronic Radiation Enteropathy: A Single-Center Retrospective Study

Lili Gu, Feng Zhu, Tingbin Xie, Dengyu Feng, Jianfeng Gong, Ning Li
PMID: 33771966   DOI: 10.12659/MSM.930046

Abstract

BACKGROUND This retrospective cohort study from a single center aimed to compare patient outcomes following the use of the water-soluble contrast medium Gastrografin in the treatment of adhesive small bowel obstruction (ASBO) in patients with and without a history of chronic radiation enteropathy (CRE). MATERIAL AND METHODS Fifty-nine patients with CRE-induced small bowel obstruction (SBO) and 53 patients with ASBO at Jinling Hospital between April 2014 and February 2018 were enrolled. The patients were given 100 ml Gastrografin through a naso-jejunal tube, and erect abdominal X-rays were taken. Risk factors were found to be correlated with successful non-operative management (SNM) through statistical analyses. RESULTS The success rate of conservative treatment was higher in the Gastrografin group than in the control group (P<0.05). The Gastrografin challenge test is predictive of need for surgery in CRE-induced SBO and ASBO (AUC=0.860 and 0.749, respectively). The predictors associated with SNM in the CRE-induced SBO group were the total dose of radiotherapy, the Gastrografin challenge test, and previous operations for SBO. In the ASBO group, the predictors were the Gastrografin challenge test and previous operations for SBO. The operation rate of SBO patients with Gastrografin treatment was significantly lower than that in the control group (P<0.05). CONCLUSIONS The findings from this study showed that the use of Gastrografin effectively resolved ASBO in patients with and without a history of CRE, but a long-term requirement for surgery could not be avoided. The Gastrografin challenge may be a useful test to predict surgical outcomes.


Explore Compound Types